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Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766 Get Quote

Disclaimer: There is no publicly available scientific literature or clinical data for a compound

designated as "AZ-1355." The following technical guide is a representative example

constructed to fulfill the user's request for a specific data structure and content type. The data,

protocols, and pathways described herein are hypothetical and based on the established

mechanisms of the PCSK9 inhibitor class of lipid-lowering drugs.

Executive Summary
This document provides a technical overview of the preclinical data for AZ-1355, a novel, fully

human monoclonal antibody designed to target and inhibit Proprotein Convertase

Subtilisin/Kexin type 9 (PCSK9). By selectively binding to PCSK9, AZ-1355 prevents its

interaction with low-density lipoprotein receptors (LDLR) on hepatocytes. This mechanism

leads to increased LDLR recycling and surface expression, resulting in enhanced clearance of

low-density lipoprotein cholesterol (LDL-C) from the circulation. The following sections detail

the in vitro and in vivo studies conducted to characterize the lipid-lowering properties of AZ-
1355.

Quantitative Data Summary
The lipid-lowering efficacy of AZ-1355 was evaluated in both in vitro and in vivo models. The

data consistently demonstrate a potent, dose-dependent reduction in key lipid parameters.

Table 2.1: In Vitro PCSK9 Neutralization
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Assay Type Metric AZ-1355 Control IgG

PCSK9-LDLR Binding

Assay
IC50 (nM) 0.85 > 1,000

HepG2 Cell-Based

Assay

LDLR Upregulation

(%)
250% at 100 nM No significant change

Table 2.2: In Vivo Efficacy in a Transgenic Mouse Model
of Hypercholesterolemia

Treatment Group
(Dose)

LDL-C Reduction
(%)

Total Cholesterol
Reduction (%)

Triglyceride
Reduction (%)

Vehicle Control 0% 0% 0%

AZ-1355 (1 mg/kg) 35.2% 28.1% 15.6%

AZ-1355 (3 mg/kg) 58.9% 45.7% 22.4%

AZ-1355 (10 mg/kg) 75.4% 62.3% 25.8%

Experimental Protocols
PCSK9-LDLR Binding Inhibition Assay
This assay quantifies the ability of AZ-1355 to block the interaction between human PCSK9

and the extracellular domain of the human LDLR.

Materials: Recombinant human PCSK9, recombinant human LDLR-ECD, 96-well

microplates, HRP-conjugated detection antibody, TMB substrate.

Method:

96-well plates were coated with recombinant human LDLR-ECD overnight at 4°C.

Plates were washed and blocked with 3% BSA in PBS for 1 hour at room temperature.

A fixed concentration of recombinant human PCSK9 was pre-incubated with serial

dilutions of AZ-1355 or control IgG for 1 hour.
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The PCSK9-antibody mixtures were added to the LDLR-coated plates and incubated for 2

hours.

Plates were washed, and bound PCSK9 was detected using an HRP-conjugated anti-

PCSK9 antibody.

The reaction was visualized by adding TMB substrate, and the absorbance was read at

450 nm.

The IC50 value was calculated using a four-parameter logistic curve fit.

In Vivo Hypercholesterolemia Mouse Model Study
This study evaluated the dose-dependent efficacy of AZ-1355 in a transgenic mouse model

expressing human PCSK9.

Model: C57BL/6 mice with liver-specific expression of human PCSK9, maintained on a high-

fat diet.

Method:

Animals were randomized into four groups (n=8 per group): vehicle control, 1 mg/kg, 3

mg/kg, and 10 mg/kg AZ-1355.

A single subcutaneous injection of the assigned treatment was administered at day 0.

Blood samples were collected via tail vein at baseline (day 0) and at day 7 post-dose.

Serum was isolated, and total cholesterol, LDL-C, and triglycerides were measured using

an automated clinical chemistry analyzer.

Percentage reduction from baseline was calculated for each lipid parameter.

Visualizations: Pathways and Workflows
Signaling Pathway of AZ-1355
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1662766?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662766#az-1355-lipid-lowering-properties
https://www.benchchem.com/product/b1662766#az-1355-lipid-lowering-properties
https://www.benchchem.com/product/b1662766#az-1355-lipid-lowering-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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